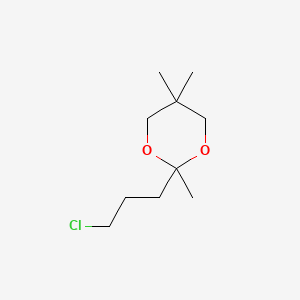

2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid (3-PPBA) is a synthetic organic compound belonging to the class of compounds called pyrrolidines. It is widely used in scientific research as a tool to study various biological processes. 3-PPBA has a wide range of applications in biochemistry and physiology, including its use in drug development and drug delivery systems.

科学的研究の応用

Co-crystallization Applications

- The compound has been used in co-crystallization processes. A study by Chesna et al. (2017) explored the hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline, demonstrating the application in non-centrosymmetric co-crystallization with benzoic acid components (Chesna et al., 2017).

Electrochemical Applications

- Lu et al. (2014) investigated the electrochemical polymerization of pyrrole containing TEMPO side chain on Pt electrodes, highlighting the compound's relevance in electrochemical applications, particularly in the context of benzyl alcohol oxidation (Lu et al., 2014).

Photophysical Properties in Coordination Polymers

- Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers using derivatives of benzoic acids, including studies on their photophysical properties. This indicates potential applications in materials science and photoluminescence (Sivakumar et al., 2011).

Ligand Binding in Cytochrome P450 Monooxygenases

- Research by Podgorski et al. (2020) on cytochrome P450 monooxygenases involved the use of substituted benzoic acids to investigate different binding modes. This highlights the compound's relevance in enzymology and biochemistry research (Podgorski et al., 2020).

Synthesis and Characterization in Organic Chemistry

- Barker et al. (2003) reported on a new procedure for synthesizing a related compound, 2-(3-methyl-2,5-di-oxopyrrolidin-lyl)benzoic acid. This underscores its importance in synthetic organic chemistry (Barker et al., 2003).

Electrochromic and Ion Receptor Properties

- A study by Mert et al. (2013) on the synthesis of N-linked polybispyrroles demonstrated the electrochromic and ion receptor properties of related compounds. This suggests applications in materials science and sensor technology (Mert et al., 2013).

作用機序

Target of Action

The primary target of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid is the Toll-like receptors (TLR) 7 and 9 . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses .

Mode of Action

This compound interacts with TLR7 and TLR9, inhibiting their signaling in a variety of human and mouse cell types . It also inhibits the interaction between DNA and TLR9 in vitro . The compound’s ability to inhibit TLR7 and 9 signaling depends on two properties: weak interaction with nucleic acids and high accumulation in the intracellular acidic compartments where TLR7 and 9 reside .

Biochemical Pathways

The compound affects the TLR7 and TLR9 signaling pathways. Upon binding to their respective ligands, these receptors undergo a series of changes that lead to the activation of downstream signaling pathways, including the production of pro-inflammatory cytokines . By inhibiting TLR7 and TLR9, the compound can modulate these pathways and their downstream effects.

Pharmacokinetics

It is also predicted to be a CYP2D6 and CYP3A4 inhibitor . These properties could impact the compound’s bioavailability and its interactions with other drugs.

Result of Action

The inhibition of TLR7 and TLR9 signaling by this compound can suppress immune responses. For instance, when administered to mice, these compounds suppress responses to challenge doses of cytidine-phosphate-guanidine (CpG)-containing DNA, which stimulates TLR9 .

Action Environment

Factors such as ph could potentially affect the compound’s accumulation in the intracellular acidic compartments where tlr7 and 9 reside

生化学分析

Biochemical Properties

2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an increase in acetylcholine levels . Additionally, this compound has been shown to interact with monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin . The inhibition of monoamine oxidase by this compound can lead to altered neurotransmitter levels, which may have implications for neurological function and behavior.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. By inhibiting acetylcholinesterase and monoamine oxidase, this compound can modulate the levels of acetylcholine, dopamine, and serotonin, thereby affecting neurotransmission and synaptic plasticity . Furthermore, this compound has been shown to impact gene expression by altering the activity of transcription factors and other regulatory proteins involved in cellular metabolism and growth . These effects on cell signaling and gene expression highlight the potential of this compound as a modulator of cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This binding interaction is facilitated by the pyrrolidine ring, which fits into the enzyme’s active site and prevents the breakdown of acetylcholine. Similarly, this compound interacts with monoamine oxidase by binding to its active site and inhibiting its catalytic activity . These enzyme-inhibitor interactions result in the accumulation of neurotransmitters, leading to altered cellular signaling and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, can lead to the degradation of the compound and a reduction in its efficacy . Long-term studies have also indicated that continuous exposure to this compound can result in adaptive changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to enhance cognitive function and memory by increasing acetylcholine levels in the brain . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the beneficial effects of the compound are only present within a specific dosage range, beyond which adverse effects become prominent . These findings underscore the importance of careful dosage optimization in the use of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. The compound is metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of various metabolites . These metabolites can further interact with enzymes and cofactors involved in neurotransmitter synthesis and degradation, affecting metabolic flux and metabolite levels . The interaction of this compound with monoamine oxidase also plays a crucial role in its metabolic pathways, as the inhibition of this enzyme can lead to altered levels of dopamine, serotonin, and other neurotransmitters .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound is transported by organic anion transporters and other membrane proteins that facilitate its uptake and distribution . The localization and accumulation of this compound in specific tissues, such as the brain and liver, are influenced by its interactions with binding proteins and cellular transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in neurotransmitter metabolism . Additionally, this compound can be found in the nucleus, where it may influence gene expression by interacting with transcription factors and other regulatory proteins . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization .

特性

IUPAC Name |

2-(3-pyrrolidin-1-ylpropoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-14(17)12-6-1-2-7-13(12)18-11-5-10-15-8-3-4-9-15/h1-2,6-7H,3-5,8-11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXLDLNBGHLXHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)

![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)

![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)

![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)

![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)

![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)